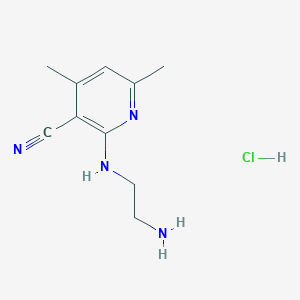

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride

Descripción general

Descripción

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of aminoethyl and dimethylnicotinonitrile groups, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This reduction can be achieved using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . The resulting amines are then protected in situ with Boc2O to prevent further reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to gram or kilogram scales. The process would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Chromatographic purification steps are often employed to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using catalysts like RANEY® Nickel or reagents such as ZnCl2/NaBH4.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: RANEY® Nickel, ZnCl2/NaBH4.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce various substituted derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Its biological activity is primarily attributed to its ability to interact with specific molecular targets:

- KIF18A Inhibition : Recent studies have shown that this compound effectively inhibits KIF18A, a motor protein involved in mitosis. Inhibition leads to reduced proliferation and increased apoptosis in cancer cell lines, such as triple-negative breast cancer and high-grade serous ovarian cancer.

The following table summarizes the biological activities associated with 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in cell cycle regulation. |

| Anticancer Properties | Demonstrates cytotoxic effects against various cancer cell lines by inducing apoptosis. |

| Receptor Interaction | Potential interaction with receptors that regulate cellular signaling pathways. |

Case Studies

-

KIF18A Inhibition Study :

- In vitro studies revealed an EC50 value as low as 0.021 µM in sensitive cancer cell lines, indicating potent inhibitory effects on KIF18A activity.

- Treatment led to significant changes in protein expression profiles, including decreased levels of MCL-1 (a pro-survival marker) and increased apoptosis markers such as cleaved PARP.

-

Comparative Analysis with Other Compounds :

- Compared to similar compounds like 4-hydroxy-2-quinolones and indole derivatives, this compound exhibits unique properties due to its specific structural features, which may confer distinct biological reactivity.

Mecanismo De Acción

The mechanism of action of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. These interactions can modulate enzymatic functions, receptor binding, and signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminoethylaminoethanol: Known for its superior CO2 separation performance.

2-Phenethylamines: Widely studied for their medicinal chemistry applications.

2-Aminothiazoles: Noted for their diverse biological activities, including anticancer and antimicrobial properties.

Actividad Biológica

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride, also known as a derivative of nicotinonitrile, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features that may influence various biochemical pathways and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅ClN₄

- Molecular Weight : 258.14 g/mol

- CAS Number : 2203070-90-8

The compound contains a pyridine ring substituted with an aminoethyl group and a nitrile group, which are essential for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may act as an inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK-2), which plays a role in inflammatory responses and cellular stress responses .

- Modulation of Cell Signaling Pathways : It is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation .

- Anti-inflammatory Properties : Research indicates that similar compounds have shown promise in reducing pro-inflammatory cytokines, suggesting a potential application in inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : Compounds structurally related to this compound have shown significant inhibition of prostaglandin E2 (PGE2) production in cellular models .

Case Studies

- Cancer Treatment : A study explored the efficacy of similar nicotinonitrile derivatives in treating IDH1 mutant cancers, highlighting their potential as targeted therapies . The study reported significant tumor size reduction in animal models treated with these compounds.

- Inflammatory Disorders : Another case study focused on the anti-inflammatory properties of related compounds, showing a reduction in markers of inflammation in animal models subjected to induced inflammatory conditions .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(2-aminoethylamino)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4.ClH/c1-7-5-8(2)14-10(9(7)6-12)13-4-3-11;/h5H,3-4,11H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAZIEGTFWSPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NCCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.